8-fluoro-3,4-dihydro-2H-1-benzothiopyran-4-amine
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Overview
Description
8-fluoro-3,4-dihydro-2H-1-benzothiopyran-4-amine is a chemical compound with the molecular formula C9H10FNS and a molecular weight of 183.25 g/mol . It is a derivative of benzothiopyran, featuring a fluorine atom at the 8th position and an amine group at the 4th position on the dihydro-2H-1-benzothiopyran ring structure .
Preparation Methods
The synthesis of 8-fluoro-3,4-dihydro-2H-1-benzothiopyran-4-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzothiopyran derivative.
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
8-fluoro-3,4-dihydro-2H-1-benzothiopyran-4-amine undergoes various chemical reactions, including:
Scientific Research Applications
8-fluoro-3,4-dihydro-2H-1-benzothiopyran-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-fluoro-3,4-dihydro-2H-1-benzothiopyran-4-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
8-fluoro-3,4-dihydro-2H-1-benzothiopyran-4-amine can be compared with similar compounds such as:
8-fluoro-3,4-dihydro-2H-1-benzothiopyran-4-one: This compound lacks the amine group at the 4th position, which may result in different chemical and biological properties.
8-fluoro-2,3-dihydro-4H-1-benzothiopyran-4-one 1,1-dioxide:
Biological Activity
8-Fluoro-3,4-dihydro-2H-1-benzothiopyran-4-amine is a chemical compound with the molecular formula C9H10FNS and a molecular weight of 183.25 g/mol. It is notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, and research findings.
Synthesis
The synthesis of this compound typically involves:
- Starting Material : A suitable benzothiopyran derivative.
- Fluorination : Introduction of the fluorine atom at the 8th position using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI).
- Purification : Advanced purification techniques to achieve high yields and purity.
The biological activity of this compound is linked to its interaction with various molecular targets:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in treating infections.
- Anticancer Properties : Research indicates potential anticancer effects, possibly through mechanisms involving apoptosis induction in cancer cells.
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of this compound:
- In Vitro Studies : Laboratory tests have shown that this compound can inhibit the growth of certain cancer cell lines, suggesting its potential as an anticancer agent.
- In Vivo Studies : Animal models are being utilized to assess the efficacy and safety profile of this compound in cancer treatment protocols.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
Compound Name | Structure | Biological Activity |
---|---|---|
8-Fluoro-3,4-dihydro-2H-benzothiopyran-4-one | Structure | Moderate antimicrobial properties |
8-Fluoro-2,3-dihydro-4H-benzothiopyran | Structure | Lower anticancer activity |
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the effects of 8-fluoro-3,4-dihydro-2H-benzothiopyran-4-amine on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting that the compound may induce apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
In another investigation, researchers evaluated the antimicrobial effects against various bacterial strains. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating promising antibacterial properties.
Properties
IUPAC Name |
8-fluoro-3,4-dihydro-2H-thiochromen-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNS/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3,8H,4-5,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQICZUGVXJDHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C1N)C=CC=C2F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
901273-36-7 |
Source
|
Record name | 8-fluoro-3,4-dihydro-2H-1-benzothiopyran-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.